N-Cyclopropyl-N-methyl-3-nitropyridin-2-amine is a chemical compound with the molecular formula and a molecular weight of 179.18 g/mol. It is classified as a nitropyridine derivative, which are compounds that contain a nitro group () attached to a pyridine ring. This compound is of interest in various scientific fields due to its potential applications in medicinal chemistry and organic synthesis.
N-Cyclopropyl-N-methyl-3-nitropyridin-2-amine is synthesized through specific chemical processes that typically involve the nitration of pyridine derivatives. It falls under the category of nitro compounds and heterocyclic compounds, specifically those containing a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom.
The synthesis of N-cyclopropyl-N-methyl-3-nitropyridin-2-amine generally involves the following steps:
The molecular structure of N-cyclopropyl-N-methyl-3-nitropyridin-2-amine features:
The structural data can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 179.18 g/mol |
| IUPAC Name | N-cyclopropyl-2-nitropyridin-3-amine |
| InChI | InChI=1S/C8H9N3O2/c12-11(13)8... |
| Canonical SMILES | C1CC1NC2=C(N=CC=C2)N+[O-] |
N-Cyclopropyl-N-methyl-3-nitropyridin-2-amine can participate in several chemical reactions:
The major products formed from these reactions include:
The mechanism of action for N-cyclopropyl-N-methyl-3-nitropyridin-2-amine involves its interaction with biological targets, primarily through its nitro and cyclopropyl groups. The nitro group may participate in redox reactions, while the cyclopropyl moiety can influence binding affinity to enzymes or receptors, making it a candidate for studies on enzyme inhibition and receptor binding .
The physical and chemical properties of N-cyclopropyl-N-methyl-3-nitropyridin-2-amine include:
| Property | Value |
|---|---|
| Appearance | Yellow solid |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified in available literature |
These properties are crucial for understanding its behavior in various chemical environments.
N-Cyclopropyl-N-methyl-3-nitropyridin-2-amine has several applications in scientific research:
CAS No.: 112514-54-2
CAS No.: 110075-07-5
CAS No.: 154933-56-9
CAS No.: 68609-92-7
CAS No.: